molecular formula C21H20FN3O4S B411666 ETHYL 4-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE

ETHYL 4-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE

Cat. No.: B411666
M. Wt: 429.5g/mol
InChI Key: KKPVBBCUOMCYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with a thiazole derivative under specific conditions to form the intermediate product. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in various substituted thiazole derivatives .

Scientific Research Applications

ETHYL 4-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The thiazole ring plays a crucial role in this interaction by providing a stable and reactive site for binding .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate
  • (4-Benzoyl-phenoxy)-acetic acid ethyl esters

Uniqueness

ETHYL 4-[(2E)-2-[(4-FLUOROPHENYL)IMINO]-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE stands out due to its unique combination of a thiazole ring and a fluorophenyl group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H20FN3O4S

Molecular Weight

429.5g/mol

IUPAC Name

ethyl 4-[[2-(4-fluorophenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C21H20FN3O4S/c1-3-29-20(28)13-4-8-15(9-5-13)23-19(27)17-12-18(26)25(2)21(30-17)24-16-10-6-14(22)7-11-16/h4-11,17H,3,12H2,1-2H3,(H,23,27)

InChI Key

KKPVBBCUOMCYRP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.